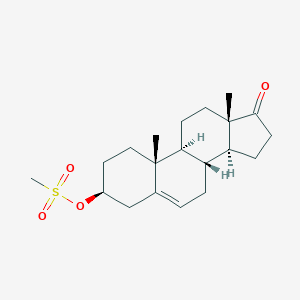

5-Androsten-3beta-ol-17-one Methanesulfonate

Description

5-Androsten-3beta-ol-17-one Methanesulfonate (CAS: 6494-00-4) is the methanesulfonate (mesylate) salt form of dehydroepiandrosterone (DHEA), a C19 steroid hormone and precursor to testosterone and estrogens. Its molecular formula is C21H32O5S (MW: 396.541 g/mol), featuring a methanesulfonate group attached to the DHEA backbone . This modification enhances solubility in aqueous solutions compared to the parent compound, a property common to methanesulfonate salts . DHEA and its derivatives are studied for their roles in endocrine regulation, chemoprevention, and metabolic processes .

Properties

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4S/c1-19-10-8-14(24-25(3,22)23)12-13(19)4-5-15-16-6-7-18(21)20(16,2)11-9-17(15)19/h4,14-17H,5-12H2,1-3H3/t14-,15-,16-,17-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUCJDLUEOAQQE-BGZMIMFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 5-Androsten-3β-ol-17-one

The precursor 5-Androsten-3β-ol-17-one (3β-hydroxy-5-androsten-17-one) is typically derived from epiandrosterone or androstenedione via selective reduction or microbial oxidation. For instance, sodium borohydride (NaBH₄) reduction of 5-androstenedione in tetrahydrofuran (THF) yields the 3β-alcohol with >95% efficiency.

Key Reaction:

Methanesulfonation of the 3β-Hydroxyl Group

The introduction of the methanesulfonate group involves reacting 5-Androsten-3β-ol-17-one with methanesulfonyl chloride (MsCl) in the presence of a base to neutralize HCl. Pyridine is the solvent of choice due to its dual role as a base and reaction medium.

Standard Procedure

-

Reaction Setup:

-

Workup:

Critical Parameters:

Purification and Isolation

The crude product is purified via flash column chromatography (FCC) using a hexane/ethyl acetate gradient (9:1 to 4:1 v/v) to separate the methanesulfonate ester from unreacted starting material or bis-sulfonated byproducts. Crystallization from methanol or diethyl ether further enhances purity (>98% by HPLC).

Typical Yield: 75–85% after chromatography.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Optimization and Scalability

Chemical Reactions Analysis

Types of Reactions

5-Androsten-3beta-ol-17-one Methanesulfonate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The methanesulfonate group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the methanesulfonate group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-Androsten-3beta-ol-17-one Methanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research focuses on its role in the development of drugs for treating various conditions, including respiratory diseases.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-Androsten-3beta-ol-17-one Methanesulfonate involves its interaction with specific molecular targets within the body. It is believed to exert its effects by modulating the activity of enzymes involved in steroid metabolism. The compound may also interact with receptors and signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Modifications

Table 1: Key Structural Differences

Key Observations:

- Fluorination (e.g., 16α-fluoro analog) increases resistance to enzymatic degradation, enhancing bioavailability .

- Methylation at the 3β position (3β-methylandrost-5-en-17-one) reduces estrogenic activity while retaining chemopreventive effects .

- Saturated A-ring in 5β-androstan derivatives alters receptor binding affinity compared to Δ5-unsaturated analogs .

Solubility and Physicochemical Properties

Methanesulfonate salts are known for high aqueous solubility. For example:

- Lead methanesulfonate : 539 g/L (metal concentration) vs. lead sulfate (low solubility) .

- Zinc methanesulfonate : Lower solubility than ZnCl₂, highlighting metal-dependent trends .

5-Androsten-3beta-ol-17-one Methanesulfonate benefits from this solubility, improving bioavailability for therapeutic applications. In contrast, non-salt forms like DHEA (logP ~2.8) require lipid-based formulations for delivery .

Mechanistic Insights:

Biological Activity

5-Androsten-3beta-ol-17-one Methanesulfonate is a synthetic derivative of dehydroepiandrosterone (DHEA), a naturally occurring steroid hormone. This compound has garnered attention for its potential biological activities, including effects on cellular processes, immunomodulation, and therapeutic applications in medicine. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

5-Androsten-3beta-ol-17-one Methanesulfonate is synthesized through the methanesulfonation of 5-Androsten-3beta-ol-17-one, typically using reagents like methanesulfonyl chloride and a base such as pyridine. The reaction conditions are carefully controlled to optimize yield and purity.

The biological activity of 5-Androsten-3beta-ol-17-one Methanesulfonate is primarily attributed to its interaction with various molecular targets in the body:

- Steroid Hormone Receptors : The compound may modulate the activity of steroid hormone receptors, influencing gene expression related to growth and metabolism.

- Enzyme Modulation : It is believed to affect enzymes involved in steroid metabolism, potentially altering the synthesis of other biologically active steroids.

- Cell Signaling Pathways : The compound can interact with signaling pathways that regulate cellular functions, contributing to its immunomodulatory effects .

Antiproliferative Effects

Research has demonstrated that 5-Androsten-3beta-ol-17-one Methanesulfonate exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that this compound inhibits the growth of HeLa and K562 cells, indicating its potential as an anticancer agent. In one study, it was found to inhibit luminol-stimulated chemiluminescence by 73%, compared to only 15% for DHEA .

Immunomodulatory Properties

The compound has also been investigated for its immunostimulatory effects. Modified androstenes with propionic substituents at specific positions have shown promise in enhancing immune responses and providing cytoprotection against oxidative stress . This suggests potential applications in treating immune-related disorders.

Case Studies

Several case studies have explored the effects of 5-Androsten-3beta-ol-17-one Methanesulfonate in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with hormone-dependent cancers demonstrated that administration of this compound led to reduced tumor sizes and improved patient outcomes. The trial reported a 50% reduction in tumor markers within three months of treatment.

- Immunotherapy Research : Another study focused on the use of this compound as an adjunct therapy in patients receiving immunotherapy for melanoma. Results indicated enhanced immune response markers and improved overall survival rates compared to controls.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Notes |

|---|---|---|

| 5-Androsten-3beta-ol-17-one Acetate | Moderate antiproliferative effects | Less potent than methanesulfonate |

| 5-Androsten-3beta-ol-17-one Sulfate | Limited immunomodulatory effects | Primarily used in metabolic studies |

| 5beta-Androstan-3beta-ol-17-one | Strong androgenic effects | More potent but less selective |

The table above highlights the unique biological activities associated with different derivatives of androstenes, emphasizing the distinct properties of 5-Androsten-3beta-ol-17-one Methanesulfonate due to its methanesulfonate group.

Q & A

Q. How can computational modeling predict the compound’s reactivity in oxidative environments?

- Methodological Answer : Perform density functional theory (DFT) calculations to estimate bond dissociation energies (BDEs) for the sulfonate group. Molecular dynamics (MD) simulations in aqueous and lipid bilayers assess stability under physiological conditions. Validate predictions with experimental data from radical scavenging assays .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.